molecular formula C13H10O3 B8800091 3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone CAS No. 40815-76-7

3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone

Cat. No.: B8800091
CAS No.: 40815-76-7
M. Wt: 214.22 g/mol
InChI Key: ZMXVQCGBTVMRPV-UHFFFAOYSA-N
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Description

3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone is a naphthoquinone derivative. Naphthoquinones are a class of organic compounds derived from naphthalene, characterized by a quinone structure. These compounds are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-1,4-naphthoquinone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Another method involves the use of L-proline as a green organocatalyst. This method is advantageous due to its simplicity, high yields, short reaction time, and the reusability of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental impact. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly favored in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthoquinones. These products have diverse applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone involves its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This leads to the damage of cellular macromolecules such as DNA, proteins, and lipids . The compound can also inhibit key enzymes involved in cellular processes, such as topoisomerase II, which is crucial for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Propenyl)-2-hydroxy-1,4-naphthoquinone is unique due to the presence of the allyl group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for the synthesis of novel derivatives with enhanced biological activities .

Properties

CAS No.

40815-76-7

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

4-hydroxy-3-prop-2-enylnaphthalene-1,2-dione

InChI

InChI=1S/C13H10O3/c1-2-5-10-11(14)8-6-3-4-7-9(8)12(15)13(10)16/h2-4,6-7,14H,1,5H2

InChI Key

ZMXVQCGBTVMRPV-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O

Origin of Product

United States

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